1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an oxolan ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, including the protection of functional groups, formation of the oxolan ring, and attachment of the pyrimidine moiety. Common reagents used in these reactions include trityl chloride for protection, and various catalysts to facilitate ring formation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione: A similar compound with a hydroxymethyl group instead of a trityloxymethyl group.
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodopyrimidin-2(1H)-one: Another related compound with an iodopyrimidine moiety.
Uniqueness
The uniqueness of 1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione lies in its specific structural features, such as the trityloxymethyl group, which may confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H29N3O4 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H29N3O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19,30H2,1H3,(H,31,33,34)/t24-,25-,26-/m1/s1 |
InChI Key |
STPRWURKISTIRY-TWJOJJKGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N |
Origin of Product |
United States |
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